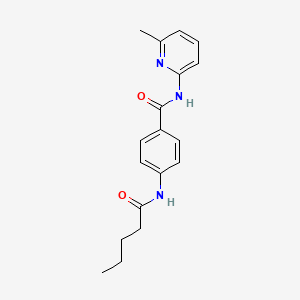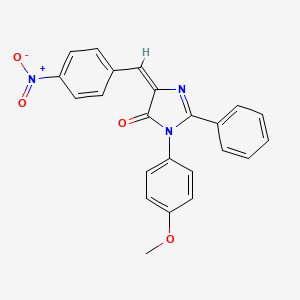
N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide
Vue d'ensemble
Description
N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community for its potential use in various research applications.
Applications De Recherche Scientifique
N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the development of metal ion sensors, and as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been used as a tool for studying protein-protein interactions and as a substrate for enzymatic assays.
Mécanisme D'action
The mechanism of action of N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide is not fully understood, but it is believed to involve the interaction of the compound with specific proteins or enzymes. N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been shown to bind to metal ions, such as zinc, and to inhibit the activity of certain enzymes, such as matrix metalloproteinases. Additionally, N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a role in cancer metastasis. Additionally, N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been shown to induce apoptosis in cancer cells, which could potentially be used as a therapeutic strategy. N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has also been shown to have fluorescent properties, which make it useful as a probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide in lab experiments is its versatility. The compound can be used in a variety of applications, including as a fluorescent probe, a ligand for metal ion sensors, and a potential therapeutic agent. Additionally, N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide. For example, the compound may have limited solubility in certain solvents, which could affect its performance in certain applications. Additionally, the mechanism of action of N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide. One potential area of research is the development of N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide-based therapeutic agents for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide-based sensors for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide and to identify potential new applications for the compound.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-4-8-17(22)20-15-11-9-14(10-12-15)18(23)21-16-7-5-6-13(2)19-16/h5-7,9-12H,3-4,8H2,1-2H3,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQIENYOKJOYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4718377.png)
![ethyl 5-acetyl-2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4718388.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4718395.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B4718403.png)
![3-{4-[(isopropylamino)sulfonyl]phenyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B4718424.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B4718430.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4718438.png)
![2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4718440.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B4718448.png)
![3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4718455.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4718464.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4718475.png)
